Benzyl alcohol, dichloro-
Overview
Description
Benzyl alcohol, dichloro- (also known as 2,4-dichlorobenzyl alcohol) is an organic compound with the chemical formula C7H6Cl2O. It is a colorless solid with a mild aromatic odor and is commonly used as a mild antiseptic. This compound is often found in throat lozenges and other over-the-counter products for treating mouth and throat infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzyl alcohol is typically synthesized through a two-stage process involving the reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst. This reaction forms the 2,4-dichlorobenzyl ester of the organic acid, which is then hydrolyzed with a strong base to yield 2,4-dichlorobenzyl alcohol .
Industrial Production Methods: Industrial production of 2,4-dichlorobenzyl alcohol follows the same synthetic route but on a larger scale. The use of phase transfer catalysts and strong bases ensures high purity and yield of the final product .
Types of Reactions:
Oxidation: 2,4-Dichlorobenzyl alcohol can undergo oxidation to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Reduction reactions are less common but can convert 2,4-dichlorobenzyl alcohol to 2,4-dichlorotoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2,4-Dichlorobenzaldehyde, 2,4-Dichlorobenzoic acid.
Reduction: 2,4-Dichlorotoluene.
Substitution: Various substituted benzyl derivatives depending on the reagent used.
Scientific Research Applications
2,4-Dichlorobenzyl alcohol has a wide range of applications in scientific research:
Biology: Acts as an antiseptic agent in microbiological studies to control bacterial and viral contamination.
Medicine: Commonly found in throat lozenges and other medicinal products for its antiseptic properties.
Industry: Utilized in the production of disinfectants and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl alcohol involves its antibacterial, antiviral, and local anesthetic properties. The antiseptic effect is thought to be related to the denaturation of external proteins and rearrangement of tertiary structure proteins, leading to the disruption of microbial cell membranes . The local anesthetic action is believed to be due to reduced sodium channel blockade .
Comparison with Similar Compounds
Benzyl Alcohol (C7H8O): A colorless liquid with a mild pleasant aromatic odor, used as a solvent and in the synthesis of other compounds.
Phenol (C6H5OH): An aromatic compound with antiseptic properties, used in the production of plastics and pharmaceuticals.
Chlorobenzyl Alcohols: Other chlorinated derivatives of benzyl alcohol with varying degrees of chlorination and similar antiseptic properties.
Uniqueness: 2,4-Dichlorobenzyl alcohol is unique due to its dual chlorine substitution, which enhances its antiseptic properties compared to benzyl alcohol. The presence of chlorine atoms increases its reactivity and effectiveness against a broader spectrum of microorganisms .
Properties
IUPAC Name |
dichloro(phenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9,10)6-4-2-1-3-5-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTKKYALBJHNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152855 | |
Record name | Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12041-76-8 | |
Record name | Dichlorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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